![molecular formula C12H10ClFN2OS B2991669 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 726153-28-2](/img/structure/B2991669.png)
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
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Description
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiazole compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicine: Antimicrobial and Antiproliferative Agent
This compound has been studied for its potential as an antimicrobial and antiproliferative agent . Its structure allows it to be used in the synthesis of derivatives that show promising activity against bacterial and fungal species. Additionally, some derivatives have shown activity against cancer cell lines, such as human breast adenocarcinoma, indicating potential use in cancer treatment.
Agriculture: Pesticide Development
In agriculture, derivatives of this compound are explored for their use in pesticide development . The presence of the thiazol moiety and the chloro-fluorophenyl group could contribute to the pesticidal properties, helping in the control of pests that affect crops.
Material Science: Synthesis of Sulfide and Sulfone Derivatives
The compound is used in material science for the synthesis of sulfide and sulfone derivatives . These derivatives are important due to their potential applications in creating new materials with unique properties, such as increased durability or specialized conductivity.
Environmental Science: Enzymatic Production of Fluorocatechols
In environmental science, the compound has been utilized in the enzymatic production of fluorocatechols . These fluorocatechols can be important in the study of environmental pollutants and their breakdown products.
Biochemistry: Enzyme Inhibition Studies
Biochemically, the compound can be used in enzyme inhibition studies . It can serve as a precursor or an analog to inhibit specific enzymes, which is crucial in understanding metabolic pathways and designing drugs that target specific biochemical reactions.
Pharmacology: Metabolic Pathway Analysis
In pharmacology, the compound’s derivatives are used to study metabolic pathways . Understanding how drugs are metabolized is essential for drug development, and compounds like this can be used to trace and analyze the metabolic pathways of pharmacologically active substances.
properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNCSDCHEGQCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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